Plasma ACE Inhibition Potency: Quinaprilat Demonstrates Highest Affinity Among Major ACE Inhibitors
In radioligand-binding studies using human plasma ACE, quinaprilat (the active metabolite of quinapril) exhibited the lowest ID50 value (0.07 nmol/L × 10⁻⁹) among eight major ACE inhibitors tested, indicating the highest binding affinity for plasma ACE [1]. This represents a 14-fold higher potency than enalaprilat (ID50 1.00 nmol/L × 10⁻⁹) and a 214-fold higher potency than captopril (ID50 15.00 nmol/L × 10⁻⁹) [1]. In rank order of tissue potency determined from radioligand-binding studies with the active drug moiety, quinaprilat shared the highest ranking (rank = 1) with benazeprilat, followed by ramiprilat (rank = 3), perindoprilat (rank = 4), lisinopril (rank = 5), enalaprilat (rank = 6), fosinoprilat (rank = 7), and captopril (rank = 8) [1].
| Evidence Dimension | Plasma ACE inhibition potency (ID50) |
|---|---|
| Target Compound Data | Quinaprilat ID50 = 0.07 nmol/L × 10⁻⁹; Tissue potency rank = 1 |
| Comparator Or Baseline | Enalaprilat ID50 = 1.00 nmol/L × 10⁻⁹ (rank 6); Ramiprilat ID50 = 0.08 nmol/L × 10⁻⁹ (rank 3); Captopril ID50 = 15.00 nmol/L × 10⁻⁹ (rank 8); Perindoprilat ID50 = 0.40 nmol/L × 10⁻⁹ (rank 4) |
| Quantified Difference | Quinaprilat ID50 is 14.3-fold lower (higher affinity) than enalaprilat; 214-fold lower than captopril |
| Conditions | Radioligand-binding studies with [125I]531A displacement from human plasma angiotensin-converting enzyme |
Why This Matters
Higher binding affinity at the molecular target may translate to more sustained enzymatic blockade at lower therapeutic doses, a critical parameter for formulation development and dose-ranging studies.
- [1] PMC3012553 Table 3. Active drug, tissue potency rank, ACE inhibitor potency ID50 (mmol/L × 10⁻⁹), plasma half-life, and relative lipophilicity. View Source
